REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]=[N:7][C:6]=2[CH:10]=1.CC1(C)C(C)(C)[O:15][B:14](B2OC(C)(C)C(C)(C)O2)[O:13]1.C([O-])(=O)C.[K+].C(C1C=CC=C(C(C)C)C=1Cl=C1N=CC=N1)(C)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:9]1[C:5]2[CH:4]=[CH:3][C:2]([B:14]([OH:15])[OH:13])=[CH:10][C:6]=2[N:7]=[CH:8]1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
0.129 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(N=CO2)C1
|
Name
|
|
Quantity
|
0.4956 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
potassium acetate
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
2,6-diisopropylphenylimidazol-2-ylidene hydrochloride
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
ADDITION
|
Details
|
treated with tetrahydrofuran (10 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×40 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography over silica gel eluting with DCM to 10% MeCN/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC2=C1C=CC(=C2)B(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |